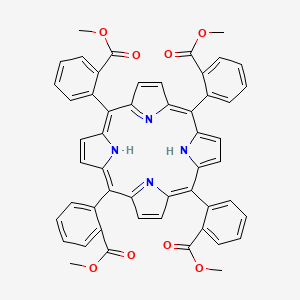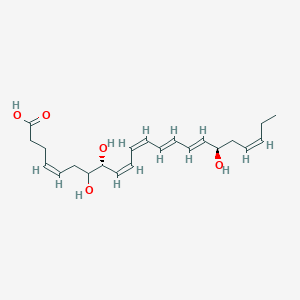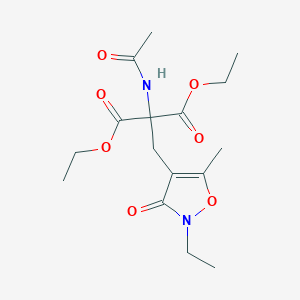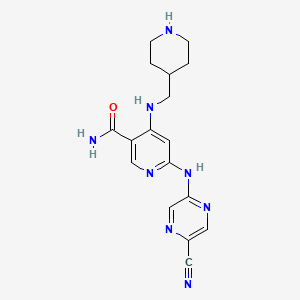
meso-Tetra (2-carboxyphenyl) porphine tetramethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
meso-Tetra (2-carboxyphenyl) porphine tetramethyl ester: is a porphyrin compound with the molecular formula C52H38N4O8 and a molecular weight of 846.88 g/mol . This compound is primarily used in proteomics research and has significant applications in various scientific fields .
Métodos De Preparación
The synthesis of meso-Tetra (2-carboxyphenyl) porphine tetramethyl ester involves several steps:
Synthesis of the Porphyrin Ring: The initial step involves the synthesis of the porphyrin ring, which is a macrocyclic structure composed of four pyrrole subunits interconnected via methine bridges.
Introduction of Carboxyphenyl Groups: The next step involves the introduction of carboxyphenyl groups at the meso positions of the porphyrin ring. This is typically achieved through a series of condensation reactions.
Esterification: The final step involves the esterification of the carboxylic acid groups to form the tetramethyl ester.
Análisis De Reacciones Químicas
meso-Tetra (2-carboxyphenyl) porphine tetramethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur at the phenyl rings.
Common reagents and conditions used in these reactions include organic solvents like chloroform and methanol, and reaction temperatures typically range from room temperature to 150°C . Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
meso-Tetra (2-carboxyphenyl) porphine tetramethyl ester has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of meso-Tetra (2-carboxyphenyl) porphine tetramethyl ester involves its ability to generate reactive oxygen species (ROS) upon light activation. . The molecular targets and pathways involved include cellular membranes, proteins, and nucleic acids.
Comparación Con Compuestos Similares
meso-Tetra (2-carboxyphenyl) porphine tetramethyl ester can be compared with other porphyrin compounds such as:
meso-Tetra (4-carboxyphenyl) porphine tetramethyl ester: Similar in structure but with carboxyphenyl groups at different positions, leading to different chemical properties and applications.
meso-Tetra (4-sulfonatophenyl) porphine: Contains sulfonate groups instead of carboxyphenyl groups, which affects its solubility and reactivity.
meso-Tetra (4-methylphenyl) porphine: Contains methyl groups instead of carboxyphenyl groups, resulting in different photophysical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and photophysical properties, making it suitable for specialized applications in research and medicine .
Propiedades
Fórmula molecular |
C52H38N4O8 |
|---|---|
Peso molecular |
846.9 g/mol |
Nombre IUPAC |
methyl 2-[10,15,20-tris(2-methoxycarbonylphenyl)-21,23-dihydroporphyrin-5-yl]benzoate |
InChI |
InChI=1S/C52H38N4O8/c1-61-49(57)33-17-9-5-13-29(33)45-37-21-23-39(53-37)46(30-14-6-10-18-34(30)50(58)62-2)41-25-27-43(55-41)48(32-16-8-12-20-36(32)52(60)64-4)44-28-26-42(56-44)47(40-24-22-38(45)54-40)31-15-7-11-19-35(31)51(59)63-3/h5-28,53,56H,1-4H3 |
Clave InChI |
PIJKZTPYBRFGDO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7C(=O)OC)C8=CC=CC=C8C(=O)OC)C=C4)C9=CC=CC=C9C(=O)OC)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3a,4,5,6,7,8-hexahydro-2H-pyrazolo[3,4-d]azepin-3-one](/img/structure/B12340210.png)

![N-tert-butyl-N-[2-(hydroxymethyl)butyl]carbamate](/img/structure/B12340215.png)
![tert-butyl N-[2-[(E)-[5-hydroxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]carbamate](/img/structure/B12340217.png)


![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-Butanesulfonamide](/img/structure/B12340239.png)


![[(3Z,10R,13S,17R)-3-acetyloxyimino-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B12340260.png)
![2-Pyrrolidinone, 5-[(5'-chloro-2'-fluoro[1,1'-biphenyl]-4-yl)methyl]-3-(hydroxymethyl)-3-methyl-, (3S,5R)-](/img/structure/B12340276.png)


![3-Chloro-6'-methoxy-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B12340298.png)
